

(R)-Hydroxytolterodine-d14: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Hydroxytolterodine-d14

Cat. No.: B12365138

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This technical guide provides an in-depth overview of **(R)-Hydroxytolterodine-d14**, a deuterated analog of the primary active metabolite of tolterodine. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and bioequivalence studies. This document outlines commercially available sources, pricing, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Supplier and Pricing Information

(R)-Hydroxytolterodine-d14, also known as PNU-200577-d14 or 5-Hydroxymethyl Tolterodine-d14, is available from several specialized chemical suppliers. The following table summarizes the available information on suppliers, catalog numbers, and pricing. Please note that pricing and availability are subject to change and may require a formal quotation from the supplier.

Supplier	Catalog Number	Quantity	Price (USD)	Availability
AptoChem	T032	1 mg	\$190.00	3 weeks after placing the order[1][2]
10 mg	\$1,600.00	3 weeks after placing the order[1][2]		
MedChemExpress	HY-76569S1	1 mg	Get Quote	In Stock (for select sizes)[3]
Simson Pharma	Not specified	Not specified	Inquire	Limited Stock[4]

Core Application: Internal Standard in Bioanalysis

(R)-Hydroxytolterodine-d14 serves as an ideal internal standard (IS) for the quantification of its non-deuterated counterpart, the active 5-hydroxymethyl metabolite of tolterodine, in biological matrices.[3] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods, due to their ability to compensate for variability during sample preparation and analysis.[3] The near-identical physicochemical properties of the deuterated standard to the analyte ensure accurate and precise quantification.[3]

Experimental Protocol: Quantification of Tolterodine and its Metabolite in Plasma

The following is a representative LC-MS/MS method for the simultaneous determination of tolterodine and its 5-hydroxymethyl metabolite in plasma, utilizing **(R)-Hydroxytolterodine-d14** as an internal standard.

Preparation of Stock and Working Solutions[3]

- Stock Solutions: Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, and the internal standard (**(R)-Hydroxytolterodine-d14**) in methanol.

- Working Solutions: Create serial dilutions of the analyte stock solutions in a methanol/water mixture to generate calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.
- Spiking: Spike the appropriate working solutions into blank plasma to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation: Liquid-Liquid Extraction[5]

A liquid-liquid extraction method is employed to isolate the analytes and internal standard from the plasma matrix.

LC-MS/MS Instrumentation and Conditions[5][6]

- Chromatographic Separation:
 - Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 μm)[5][6]
 - Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (20:80, v/v) [5][6]
 - Flow Rate: 0.5 mL/min[5][6]
 - Column Temperature: 20°C[1]
 - Retention Times:
 - 5-hydroxymethyl tolterodine: ~1.27 min[1][5]
 - (R)-Hydroxytolterodine-d14: ~1.27 min[1][5]
 - Tolterodine: ~1.97 min[1]
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI), Positive Mode[5]
 - Detection Mode: Multiple Reaction Monitoring (MRM)[5]

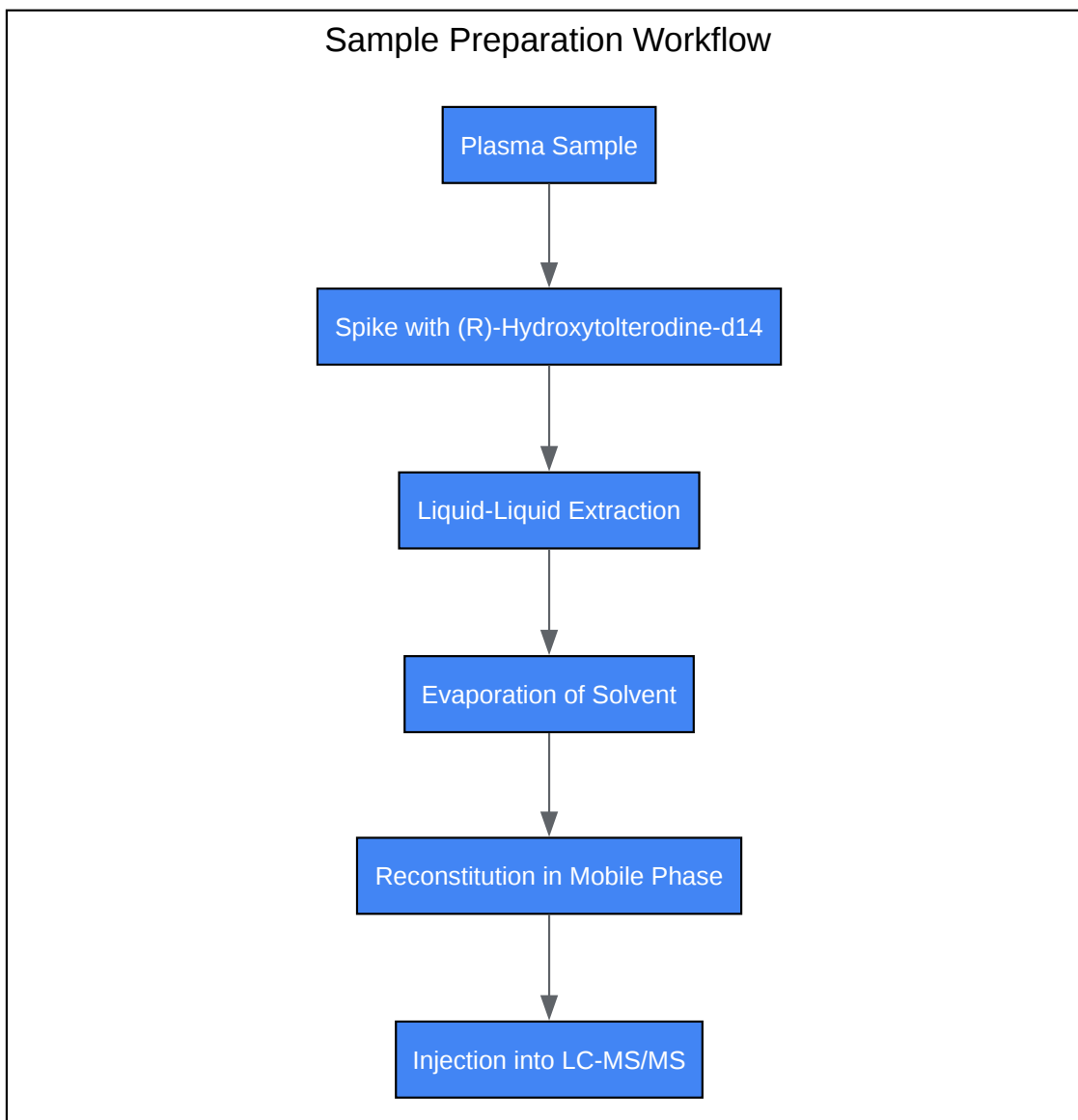
- MRM Transitions:[5]
 - 5-hydroxymethyl tolterodine: m/z 342.2 \rightarrow 223.1
 - **(R)-Hydroxytolterodine-d14**: m/z 356.2 \rightarrow 223.1
 - Tolterodine: m/z 326.1 \rightarrow 147.1

Data Analysis[1][5]

The concentration of the 5-hydroxymethyl metabolite of tolterodine in the plasma samples is determined by creating a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard (**(R)-Hydroxytolterodine-d14**) against the nominal concentration of the calibration standards. A weighted linear regression analysis is typically used.[1]

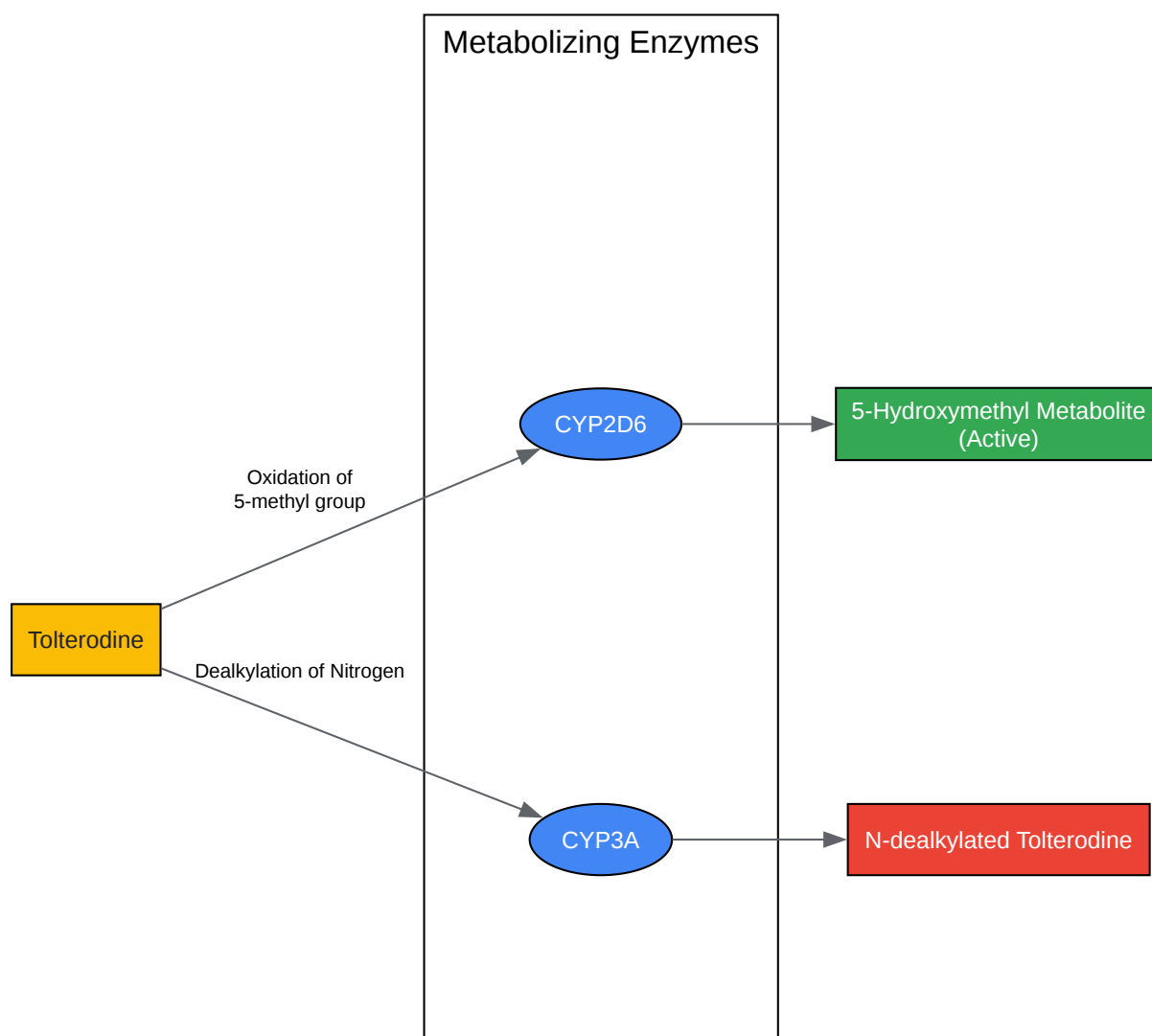
Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the bioanalysis and metabolism of tolterodine.



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Bioanalytical Sample Preparation Workflow.



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Metabolic Pathways of Tolterodine.

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Phone: (601) 213-4426

Email: info@benchchem.com